molecular formula C14H18N2O4 B14587330 3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate CAS No. 61126-54-3

3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate

Katalognummer: B14587330
CAS-Nummer: 61126-54-3
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: YLSURLCSNAZMMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a propene moiety, which is further connected to a phenyl ring and a butylcarbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves the reaction of benzaldehyde with nitroethane in the presence of a base to form 1-Phenyl-2-nitropropene. This intermediate can then be further reacted with butyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl and butylcarbamate groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is unique due to the combination of its nitro, phenyl, and butylcarbamate groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61126-54-3

Molekularformel

C14H18N2O4

Molekulargewicht

278.30 g/mol

IUPAC-Name

[3-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate

InChI

InChI=1S/C14H18N2O4/c1-3-4-8-15-14(17)20-13-7-5-6-12(10-13)9-11(2)16(18)19/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,17)

InChI-Schlüssel

YLSURLCSNAZMMB-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)OC1=CC=CC(=C1)C=C(C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.